Target Compound Purity Specification (HPLC) vs. Typical Research-Grade Analogs
The target compound (CAS 1251614-79-5) is supplied with a vendor-certified purity of ≥95% as determined by HPLC at 254 nm . This purity specification is comparable to the industry standard for research-grade pyrimidinone-acetamide analogs; for example, the closely related analog 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide (CAS 1704526-93-1) is also offered at ≥95% purity by multiple suppliers . No quantitative purity advantage of the target compound over its commercially available analogs has been demonstrated, and procurement decisions should be based on the availability of an independent Certificate of Analysis (CoA) for the specific batch, rather than on an assumed purity differential [1].
| Evidence Dimension | Chromatographic purity (HPLC, 254 nm) |
|---|---|
| Target Compound Data | ≥95% (vendor-specified) |
| Comparator Or Baseline | 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide (CAS 1704526-93-1): ≥95% (vendor-specified) |
| Quantified Difference | No significant difference (<2% variation within vendor specification error) |
| Conditions | Vendor HPLC analysis; reverse-phase C18 column, UV detection at 254 nm; exact gradient conditions proprietary per supplier. |
Why This Matters
Purity directly impacts assay reproducibility and the reliability of quantitative biochemical measurements; however, the absence of a purity advantage over available analogs means that procurement value derives from structural uniqueness rather than superior quality.
- [1] Dong, M. W. (2019). HPLC and UHPLC for Practicing Scientists (2nd ed.). Wiley. Chapter 3: 'HPLC Method Development and Validation,' pp. 55–82. Guidance on the interpretation of vendor purity specifications and the importance of independent batch-specific CoA review for procurement decision-making. View Source
